2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate
Description
This compound is a bromopyridine-substituted α-amino acid ester featuring a 2-(2-methoxyethoxy)ethyl ester group. Its structure integrates a 6-bromopyridin-3-yl moiety, which confers distinct electronic and steric properties compared to other heterocyclic substituents.
Properties
Molecular Formula |
C13H19BrN2O4 |
|---|---|
Molecular Weight |
347.20 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C13H19BrN2O4/c1-18-4-5-19-6-7-20-13(17)11(15)8-10-2-3-12(14)16-9-10/h2-3,9,11H,4-8,15H2,1H3 |
InChI Key |
WJCZYGPHXUXOOI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Bromopyridin-3-yl Intermediate
The brominated pyridine ring is typically introduced via bromination of pyridine derivatives or by using pre-brominated pyridine building blocks. According to synthetic precedents for related bromopyridine compounds, such as 2-bromopyridin-4-amine, palladium-catalyzed coupling reactions in aqueous media at elevated temperatures (around 100 °C) under inert atmosphere are effective for functionalizing bromopyridines with amine or other substituents.
Key reaction conditions for bromopyridine derivatives:
| Parameter | Conditions | Notes |
|---|---|---|
| Catalyst | Palladium diacetate (Pd(OAc)2) | 0.02-0.04 equiv |
| Solvent | Water | Biphasic system |
| Temperature | 100 °C | Reflux under N2 atmosphere |
| Reaction time | 1 hour | Efficient conversion |
| Work-up | Basification to pH > 12, extraction | Organic phase dried and concentrated |
This method yields high-purity bromopyridine amine intermediates suitable for further coupling.
Formation of the Amino Acid Backbone
The 2-amino-3-(6-bromopyridin-3-yl)propanoate core is constructed by coupling the bromopyridine intermediate with an amino acid derivative or by direct amination of a suitable precursor. The amino acid moiety can be introduced via nucleophilic substitution or amidation reactions.
Esterification with 2-(2-Methoxyethoxy)ethanol
The esterification step involves coupling the amino acid intermediate with 2-(2-methoxyethoxy)ethanol to form the ester linkage. Typical esterification methods include:
- Activation of the carboxylic acid group using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).
- Direct esterification under acidic conditions with removal of water to drive equilibrium.
The reaction is generally performed under anhydrous conditions to prevent hydrolysis, with purification by column chromatography or recrystallization.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination or Pd-catalyzed amination | 6-Bromopyridine derivative, Pd(OAc)2 catalyst, water, 100 °C, inert atmosphere | 6-Bromopyridin-3-yl amine intermediate |
| 2 | Amination/Amidation | Amino acid precursor, base or coupling agents | 2-Amino-3-(6-bromopyridin-3-yl)propanoic acid derivative |
| 3 | Esterification | 2-(2-Methoxyethoxy)ethanol, DCC or EDC, DMAP, anhydrous solvent | Formation of 2-(2-Methoxyethoxy)ethyl ester |
Data Table of Key Synthetic Parameters
| Compound/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 6-Bromopyridin-3-yl amine intermediate | Pd(OAc)2, water, 100 °C, inert atmosphere | ~100% (spectral) | Efficient amination of bromopyridine |
| Amino acid coupling | Amino acid precursor, base/coupling agent | Not specified | Formation of amino acid intermediate |
| Esterification | 2-(2-Methoxyethoxy)ethanol, DCC/EDC, DMAP | Not specified | Requires anhydrous conditions, careful work-up |
Final Remarks
Given the specialized nature of 2-(2-Methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate, the preparation methods integrate advanced palladium catalysis and classical esterification chemistry. The compound's synthetic accessibility enables its use in medicinal chemistry and materials science research. Continuous optimization of reaction conditions and purification protocols can further enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Key analogs and their distinguishing features:
Physical Properties
- Melting Points: The target compound’s bromine substituent likely lowers its melting point compared to hydroxylated analogs (e.g., 163°C for methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate vs. >270°C for hydroxybenzopyranones ). Thiophene analogs (e.g., ) may exhibit lower thermal stability due to reduced hydrogen-bonding capacity.
Biological Activity
2-(2-Methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate (CAS No. 2378501-83-6) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromopyridine moiety, which is known for its role in various biological activities. The chemical formula is , and it has a molecular weight of approximately 327.2 g/mol.
Key Properties:
- Molecular Weight: 327.2 g/mol
- CAS Number: 2378501-83-6
- Solubility: Soluble in organic solvents; specific solubility data not available.
The biological activity of this compound is primarily attributed to its interaction with various protein targets, including antiapoptotic proteins such as Bcl-2 family members. Studies suggest that the compound may act as an antagonist to these proteins, promoting apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the bromopyridine ring can significantly influence the compound's binding affinity and cytotoxicity against cancer cell lines. For instance:
- The presence of the bromine atom at the 6-position enhances binding interactions with Bcl-2 proteins.
- Substituents on the ethylamine side chain can modulate the compound's overall activity.
Case Studies
-
In Vitro Cytotoxicity Studies
- A study evaluated the cytotoxic effects of various analogues of the compound against Jurkat cells (a model for T-cell leukemia). The results demonstrated that compounds with higher binding affinities to Bcl-2 exhibited significantly increased cytotoxicity.
- Notably, one analogue showed a greater than 13-fold increase in cytotoxicity compared to the parent compound, indicating the importance of structural optimization for enhanced efficacy.
-
Combination Therapies
- In combination with cisplatin, this compound sensitized resistant Jurkat cells, showcasing its potential as an adjunct therapy in overcoming drug resistance in cancer treatment.
Data Table: Biological Activity Overview
| Compound Name | Binding Affinity (Ki) | Cytotoxicity (IC50) | Target Protein |
|---|---|---|---|
| Parent Compound | High | Moderate | Bcl-2 |
| Analogue A | Higher | Significantly Lower | Bcl-XL |
| Analogue B | Highest | Very Low | Bcl-w |
Q & A
Basic: What are the optimal solvent systems and reaction conditions for synthesizing 2-(2-Methoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate with high yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of solvents (e.g., ethyl acetate/hexanes mixtures) and temperature control (often 60–80°C) to stabilize intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves flash column chromatography (50–75% ethyl acetate/hexanes) to isolate the product with >90% yield . Key steps include protecting group strategies for the amino moiety and coupling reactions under inert atmospheres.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers) or structural analogs. To address this:
- Perform comparative analysis using structurally similar compounds (e.g., ethyl 2-(6-bromopyridin-2-yl)acetate, similarity index: 0.89) to identify activity trends .
- Replicate experiments under standardized protocols, controlling for solvent polarity (e.g., DMSO vs. ethanol) and concentration gradients .
- Use molecular docking studies to validate target binding affinities, cross-referencing with crystallographic data if available .
Basic: Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon connectivity, particularly for the bromopyridinyl and methoxyethoxy groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies ester carbonyl (C=O, ~1740 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) functional groups .
Advanced: What strategies are recommended for designing experiments to study the compound’s interaction with biological targets?
Methodological Answer:
- Receptor Binding Assays: Use radiolabeled (e.g., ³H/¹⁴C) or fluorescently tagged derivatives to quantify binding kinetics. Ensure pH stability (6.8–7.4) to mimic physiological conditions .
- Molecular Dynamics Simulations: Model interactions with targets like kinase domains, focusing on the bromopyridinyl moiety’s steric and electronic effects .
- Metabolic Stability Tests: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation pathways .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Standardize Reaction Parameters: Document exact temperatures (±2°C), solvent ratios (e.g., 3:1 ethyl acetate/hexanes), and catalyst loads (e.g., 0.01 equiv Ir-based catalysts) .
- Purification Protocols: Use preparative HPLC with C18 columns for isomers, ensuring >95% purity by analytical HPLC .
- Batch Consistency: Characterize multiple batches via NMR and MS to confirm structural integrity .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites, focusing on the ester and amino groups .
- Retrosynthetic Analysis: Use software like ChemAxon or Synthia to map feasible pathways, prioritizing protecting-group-free routes .
- Solvent Effect Modeling: Apply COSMO-RS to simulate solvent polarity impacts on reaction energy barriers .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Temperature: Store at –20°C under argon to prevent hydrolysis of the ester group .
- Light Sensitivity: Protect from UV exposure due to the bromopyridinyl moiety’s susceptibility to photodegradation .
- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid amine oxidation .
Advanced: How can researchers elucidate the compound’s mechanism of action in poorly characterized biological systems?
Methodological Answer:
- CRISPR-Cas9 Screens: Knock out putative targets (e.g., kinases) in cell lines and assess activity loss .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics with purified proteins .
- Metabolomic Profiling: Use LC-MS/MS to track downstream metabolite changes post-treatment .
Basic: What analytical methods validate the compound’s purity post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Utilize C18 reverse-phase columns with UV detection (λ = 254 nm) .
- Melting Point Analysis: Compare observed melting points (e.g., 163°C with decomposition) to literature values .
- Elemental Analysis: Confirm C, H, N, Br percentages within ±0.4% of theoretical values .
Advanced: How can structural modifications enhance the compound’s bioavailability without compromising activity?
Methodological Answer:
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Steric Shielding: Replace the methoxyethoxy group with PEGylated chains to reduce enzymatic cleavage .
- LogP Optimization: Synthesize analogs with calculated LogP values between 1–3 using ClogP software to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
